1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine
Overview
Description
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA.
Preparation Methods
The synthesis of 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thymidine.
Deoxygenation: Thymidine undergoes a deoxygenation reaction to remove the hydroxyl groups at the 2’ and 3’ positions.
Cyclization: The deoxygenated intermediate is then subjected to cyclization to form the anhydro structure.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Chemical Reactions Analysis
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine has several scientific research applications:
Antiviral Research: It is studied for its potential antiviral properties, particularly against DNA viruses.
Molecular Biology: Used as a biochemical tool to study DNA replication and repair mechanisms.
Biochemical Assays: Employed in various assays to investigate enzyme activities and nucleic acid interactions.
Mechanism of Action
The mechanism of action of 1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to antiviral effects. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
1-(3,5-Anhydro-2-deoxy-beta-D-threo-pentofuranosyl)thymine is unique compared to other nucleoside analogs due to its anhydro structure. Similar compounds include:
Thymidine: The natural nucleoside from which it is derived.
Azidothymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T): A nucleoside analog with a similar mechanism of action.
Properties
IUPAC Name |
1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLMYIJZBBZTP-BWZBUEFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]3[C@H](O2)CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.